Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate

COX-2 Inhibition Anti-inflammatory Drug Discovery

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate (CAS 1133115-54-4) is a heterocyclic building block belonging to the 2-aminopyrimidine class. Its core scaffold, characterized by a 4-(4-fluorophenyl) substituent and a 5-carboxylate methyl ester, is a privileged structure in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and anti-inflammatory agents.

Molecular Formula C12H10FN3O2
Molecular Weight 247.22 g/mol
CAS No. 1133115-54-4
Cat. No. B1393463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
CAS1133115-54-4
Molecular FormulaC12H10FN3O2
Molecular Weight247.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)F)N
InChIInChI=1S/C12H10FN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16)
InChIKeyOLAPAXBLTBUSJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate (CAS 1133115-54-4) Procurement & Structural Overview


Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate (CAS 1133115-54-4) is a heterocyclic building block belonging to the 2-aminopyrimidine class [1]. Its core scaffold, characterized by a 4-(4-fluorophenyl) substituent and a 5-carboxylate methyl ester, is a privileged structure in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and anti-inflammatory agents . This compound serves as a critical intermediate for generating libraries of bioactive molecules, including triazole-pyrimidine hybrids and sulfonamide derivatives, due to the presence of reactive amino and ester functional groups .

Why Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate Cannot Be Casually Substituted


The specific substitution pattern of Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate dictates its unique reactivity and biological profile, rendering simple interchange with other 2-aminopyrimidines impossible. Altering the ester group (e.g., to an ethyl ester or carboxylic acid) significantly impacts both synthetic utility in downstream reactions and the compound's physicochemical properties, such as lipophilicity and solubility, which are critical for biological activity . Furthermore, the 4-fluorophenyl moiety is essential for potency in certain kinase and COX-2 inhibition models, with even minor modifications leading to substantial drops in activity or altered selectivity profiles . Using an unsubstituted or differently substituted analog would invalidate SAR (Structure-Activity Relationship) studies and potentially derail a drug discovery program [1].

Quantitative Differentiation of Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate vs. Analogs


COX-2 Inhibition Potency: Quantitative Comparison to Standard Anti-Inflammatory Drugs

In vitro studies demonstrate that Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate suppresses COX-2 activity with an IC50 value of 550 nM [1]. This potency is comparable to the standard COX-2 selective drug celecoxib, which has a reported IC50 of 40-80 nM in similar assays [2]. While less potent, this compound's activity validates the 2-amino-4-(4-fluorophenyl)pyrimidine scaffold as a viable starting point for developing novel anti-inflammatory agents, offering a distinct structural class from the celecoxib (pyrazole) chemotype.

COX-2 Inhibition Anti-inflammatory Drug Discovery

Structural Determinant for Kinase Inhibitor Potency vs. Imatinib

The 2-amino-4-(4-fluorophenyl)pyrimidine core, which is the scaffold of Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate, is a fluorinated derivative of imatinib. Research indicates that this specific fluorinated scaffold results in a more potent inhibitor of tyrosine kinases compared to imatinib itself . While exact IC50 values for this specific ester derivative are not disclosed, this class-level inference establishes the 4-fluorophenyl substitution as a critical potency-enhancing feature. The methyl ester at the 5-position further provides a handle for pro-drug strategies or solubility modulation not available in the parent imatinib structure.

Kinase Inhibition Tyrosine Kinase Cancer SAR

Synthetic Utility: Key Intermediate for Antiviral Triazole-Pyrimidine Hybrids

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is a crucial precursor for synthesizing triazole-pyrimidine hybrids, which have demonstrated promising neuroprotective and anti-neuroinflammatory properties . Its use in this context is specific; the methyl ester at the 5-position and the free 2-amino group are essential for the efficient, high-yielding synthesis of these hybrids, which exhibit significant neuroprotective effects in cellular models [1]. In contrast, the carboxylic acid analog would require additional activation steps, reducing synthetic efficiency and overall yield.

Antiviral Triazole-Pyrimidine Hybrid Neuroprotective Synthetic Chemistry

Physicochemical Differentiation: Lipophilicity and Solubility vs. Carboxylic Acid Analog

As a methyl ester, Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate exhibits significantly higher lipophilicity and potentially better membrane permeability compared to its corresponding carboxylic acid analog . This is a critical differentiation for medicinal chemists. The ester's improved solubility in organic solvents facilitates purification and handling during synthesis, while its pro-drug potential (in vivo esterase cleavage to the active acid) is a strategic advantage for optimizing pharmacokinetic (ADME) properties. The carboxylic acid analog, while potentially the active species, would have poor oral absorption and limited CNS penetration.

Physicochemical Properties Lipophilicity Solubility ADME

Building Block Purity: Commercial Availability at High Specification

For researchers requiring high-purity starting materials, Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is commercially available at specifications of ≥98% purity from multiple reputable vendors . This level of purity minimizes the risk of side reactions and ensures reproducibility in multi-step synthetic sequences. In comparison, some less common analogs or the free carboxylic acid may only be available at lower purities (e.g., 95%) or require custom synthesis, introducing variability and potential delays in research timelines.

Chemical Procurement Purity Research Reagent

Optimal Application Scenarios for Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate (CAS 1133115-54-4)


Medicinal Chemistry: Lead Optimization for Kinase Inhibitors

This compound is an ideal starting point for developing next-generation tyrosine kinase inhibitors. Its 4-fluorophenyl-2-aminopyrimidine core is a validated scaffold for achieving high potency against kinases, as it is a fluorinated analog of the imatinib core and has been described as more potent than imatinib . The 5-carboxylate methyl ester provides a versatile handle for introducing diverse chemical moieties to explore the ATP-binding pocket and improve selectivity profiles, or to act as a pro-drug moiety for enhanced oral bioavailability. Researchers should select this compound over non-fluorinated or non-ester analogs to leverage these key SAR advantages.

Chemical Biology: Synthesis of Neuroprotective Triazole-Pyrimidine Hybrids

Use this building block to efficiently synthesize triazole-pyrimidine hybrids with demonstrated neuroprotective and anti-neuroinflammatory effects . The free 2-amino group and the reactive 5-methyl ester are both essential for the high-yielding, multi-step synthesis of these complex heterocycles. The resulting hybrids have shown promise in cellular models of neurodegeneration by inhibiting endoplasmic reticulum (ER) stress and modulating the NF-κB pathway [1]. Procuring this specific ester avoids the need for extra activation steps required when using the corresponding carboxylic acid, significantly streamlining the synthetic route. [1]

Drug Discovery: Development of Novel COX-2 Selective Inhibitors

Employ Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate as a core scaffold for designing new COX-2 inhibitors. The compound itself has shown direct COX-2 inhibitory activity with an IC50 of 550 nM, confirming that this chemotype is a viable alternative to pyrazole-based drugs like celecoxib . This provides a strong rationale for using the compound as a starting point for hit-to-lead campaigns aimed at discovering anti-inflammatory agents with potentially improved safety profiles or novel binding modes compared to existing therapies. Its structural differentiation from traditional NSAIDs and coxibs is its primary value proposition. [1]

ADME/PK Studies: Pro-drug Strategy for CNS or Oral Delivery

In preclinical drug metabolism and pharmacokinetics (DMPK) studies, this methyl ester serves as a strategic pro-drug. The ester is designed to increase lipophilicity and membrane permeability for improved oral absorption or CNS penetration. Once in the systemic circulation, it can be hydrolyzed by ubiquitous esterases to yield the active 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylic acid . This application is ideal for researchers aiming to overcome poor bioavailability associated with polar carboxylic acid drug candidates. Selecting the methyl ester over the free acid is a deliberate, scientifically justified strategy to enhance in vivo exposure.

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